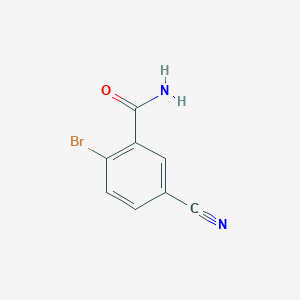

2-Bromo-5-cyanobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

2-bromo-5-cyanobenzamide |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12) |

InChI Key |

KQMGWYAMDBDZRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for 2 Bromo 5 Cyanobenzamide

Strategic Approaches to the Benzamide (B126) Core

The formation of the benzamide core of 2-Bromo-5-cyanobenzamide can be achieved through several established and emerging synthetic techniques.

Amidation Reactions Utilizing 2-Bromo-5-cyanobenzoic Acid Precursors

A direct and classical approach to this compound involves the amidation of its corresponding carboxylic acid precursor, 2-bromo-5-cyanobenzoic acid. This transformation is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by an amine source, such as ammonia or a protected amine.

Common activating agents for this process include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into a more reactive acyl chloride. The subsequent addition of ammonia then yields the desired primary amide. Alternatively, a wide array of coupling reagents developed for peptide synthesis can be employed for the direct amidation of carboxylic acids. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which readily reacts with amines. fishersci.co.ukluxembourg-bio.com To enhance efficiency and minimize side reactions like racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. fishersci.co.uk

Heterogeneous catalysts, such as Nb₂O₅, have also been shown to be effective for the direct amidation of carboxylic acids with less reactive amines, offering the advantage of easier catalyst separation and reusability. luxembourg-bio.com The catalytic activity in such systems is attributed to the activation of the carbonyl group of the carboxylic acid by Lewis acid sites on the catalyst surface. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amidation

| Reagent/Method | Description |

|---|---|

| Acyl Chlorides | Formed from the carboxylic acid using reagents like SOCl₂ or (COCl)₂, followed by reaction with an amine. |

| Carbodiimides (DCC, EDC) | Activate the carboxylic acid to form an O-acylisourea intermediate for reaction with an amine. fishersci.co.uk |

| Uronium/Aminium Salts (HATU) | Highly efficient coupling reagents that form active esters for rapid amide bond formation. |

| Phosphonium Salts (PyBOP) | Similar to uronium salts, these reagents facilitate the formation of active esters for amidation. |

Carbonylative Coupling Reactions for N-Cyanobenzamide Formation

Carbonylative coupling reactions offer an alternative and powerful strategy for the synthesis of benzamides, including N-cyanobenzamides, by introducing a carbonyl group between an aryl halide and a nitrogen nucleophile.

Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of amides from aryl halides. nih.gov This reaction typically involves the coupling of an aryl halide, carbon monoxide (CO), and an amine in the presence of a palladium catalyst. For the synthesis of this compound, the starting material would be 1-bromo-4-cyanobenzene. The catalytic cycle generally proceeds through the oxidative addition of the aryl bromide to a Pd(0) species, followed by CO insertion to form a palladium-acyl complex. Subsequent reaction with an amine source leads to reductive elimination of the amide product and regeneration of the Pd(0) catalyst. berkeley.edu A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yields.

Due to the hazardous nature of carbon monoxide gas, significant research has been dedicated to the development of non-gaseous CO sources for aminocarbonylation reactions. These "CO surrogates" release carbon monoxide in situ, offering a safer and more convenient alternative.

Several solid or liquid compounds can serve as CO precursors. Molybdenum hexacarbonyl (Mo(CO)₆) is a commonly used solid source of CO in palladium-catalyzed aminocarbonylation of aryl bromides and iodides. nih.govorganic-chemistry.org Formic acid, in combination with a dehydrating agent, can also be used to generate CO in situ. Other notable examples include the use of chloroform, which can be hydrolyzed under basic conditions to produce carbon monoxide, and N-substituted formamides, which can act as both the amine and CO source in some palladium-catalyzed systems. nih.govnih.govsemanticscholar.org Two-chamber systems have also been developed to physically separate the CO generation from the aminocarbonylation reaction, further enhancing safety. acs.org

Table 2: Examples of Non-Gaseous CO Sources

| CO Surrogate | Description |

|---|---|

| Molybdenum Hexacarbonyl (Mo(CO)₆) | A stable, solid compound that releases CO upon heating. nih.govorganic-chemistry.org |

| Formic Acid | Dehydration of formic acid generates CO in situ. |

| Chloroform | Can be hydrolyzed under basic conditions to produce CO. nih.gov |

| N-substituted Formamides | Can serve as both an amine and a CO source in specific palladium-catalyzed reactions. nih.govsemanticscholar.org |

Directed C-H Functionalization Approaches for Benzamide Derivatization

Directed C-H functionalization has emerged as a powerful tool in organic synthesis for the selective formation of C-C and C-heteroatom bonds. acs.org In the context of benzamides, the amide group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position, for subsequent functionalization. nih.govresearchgate.net This strategy allows for the late-stage modification of the benzamide core.

While specific examples for this compound are not prevalent in the literature, the general principle involves the coordination of a transition metal catalyst, often palladium or rhodium, to the amide oxygen. nih.gov This coordination brings the metal center in close proximity to the ortho C-H bond, facilitating its activation and subsequent coupling with a variety of partners, such as aryl halides, alkenes, or alkynes. The use of transient directing groups, which are formed in situ and can be removed after the reaction, has further expanded the scope and utility of this methodology. rsc.org

Functionalization and Derivatization at the Bromine Moiety

The bromine atom on the this compound scaffold serves as a versatile handle for a wide range of functionalization and derivatization reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. growingscience.com This reaction is widely used to synthesize biaryl compounds.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. researchgate.net This reaction is a powerful tool for the synthesis of a diverse range of arylamines. The choice of palladium catalyst, ligand, and base is crucial for the success of both Suzuki-Miyaura and Buchwald-Hartwig reactions, with a variety of catalyst systems developed to accommodate a broad scope of substrates and functional groups. reddit.comorgsyn.org

Table 3: Common Cross-Coupling Reactions for Aryl Bromides

| Reaction | Description |

|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of an aryl halide with an organoboron compound to form a C-C bond. growingscience.com |

| Buchwald-Hartwig Amination | Pd-catalyzed reaction of an aryl halide with an amine to form a C-N bond. researchgate.net |

| Heck Coupling | Pd-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. |

| Sonogashira Coupling | Pd-catalyzed reaction of an aryl halide with a terminal alkyne to form a substituted alkyne. |

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the molecular complexity achievable from an aryl halide starting material like this compound. Palladium-catalyzed reactions are particularly prominent in this area. nih.govescholarship.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming C-N bonds. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. For this compound, this would involve the reaction of the aryl bromide with various primary or secondary amines to yield 2-amino-5-cyanobenzamide derivatives. The choice of phosphine ligands on the palladium catalyst is crucial for the reaction's efficiency and scope. escholarship.org

Similarly, palladium catalysts are employed for C-C bond formation through reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-based substituents at the bromine position, further functionalizing the molecule. While direct examples with this compound are specific to patented literature, the principles are broadly applicable to bromo-aromatic compounds. Copper-catalyzed methods have also been developed for selective C-N bond formation with related halopyridines, suggesting alternative pathways for amination. researchgate.net

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Bond Formed | Typical Reagents | Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig | C-N | Amine, Strong Base | Palladium / Phosphine Ligand |

| Suzuki Coupling | C-C | Boronic Acid/Ester | Palladium Catalyst |

| Heck Coupling | C-C | Alkene | Palladium Catalyst |

Nickel-Catalyzed Amide Arylation and Related Transformations

Nickel catalysis offers a cost-effective and highly effective alternative to palladium for certain cross-coupling reactions. rsc.orgresearchgate.net Nickel-catalyzed processes can be used for the aminocarbonylation of aryl halides, a reaction that constructs an amide bond. rsc.orgrsc.org In one variation, a three-component reaction between an aryl halide, a nitroarene (as the nitrogen source), and a carbon monoxide source can produce aryl amides under reductive conditions with a nickel catalyst. rsc.orgresearchgate.net

Furthermore, recent advancements have demonstrated the ability of nickel catalysts to activate and cleave the typically robust C-N bond of an amide. nih.gov This allows for transformations where the amide group itself acts as a leaving group or a synthetic handle. For instance, a nickel-catalyzed reaction can convert an amide to an ester under mild conditions, a challenging transformation that avoids using a large excess of the alcohol nucleophile. nih.gov This capability opens up novel synthetic routes starting from this compound, where the benzamide moiety could potentially be converted into other functional groups.

Table 2: Nickel-Catalyzed Transformations

| Transformation Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Reductive Aminocarbonylation | Aryl Halide, Nitroarene, CO source | Aryl Amide | Uses economical nitrogen sources rsc.org |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. chemistrysteps.comopenstax.org The this compound molecule is well-suited for this reaction because both the cyano group and the amide group are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. openstax.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. openstax.orglibretexts.org

The SNAr mechanism proceeds via an addition-elimination pathway. chemistrysteps.comlibretexts.org A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of the resonance-stabilized Meisenheimer complex. chemistrysteps.comyoutube.com Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. chemistrysteps.comlibretexts.org For this reaction to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group (the bromine atom), which is the case for the cyano group in this compound. openstax.orgyoutube.com A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be used to displace the bromide. chemistrysteps.com

Table 3: SNAr Reaction Summary

| Feature | Description | Relevance to this compound |

|---|---|---|

| Mechanism | Addition-Elimination | Formation of a stable Meisenheimer complex. openstax.orglibretexts.org |

| Requirement | Electron-Withdrawing Groups (EWGs) | The cyano and amide groups act as activating EWGs. openstax.orgyoutube.com |

| Regiochemistry | EWG must be ortho/para to leaving group | The cyano group is in a para-like position relative to the bromo group. openstax.orgyoutube.com |

| Nucleophiles | Strong nucleophiles (e.g., ¯OH, ¯OR, NH₃) | Can be used to replace the bromine atom. chemistrysteps.com |

Transformations of the Cyano Group

Hydrolysis and Amide Formation

The cyano group (nitrile) of this compound can be hydrolyzed under acidic or basic conditions. libretexts.orglumenlearning.com This reaction typically proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylic acid upon heating. libretexts.orgchemistrysteps.com

Under controlled, milder conditions, it is possible to stop the hydrolysis at the amide stage. chemistrysteps.com For instance, using certain acid mixtures or specific solvents can facilitate the hydration of the nitrile to a primary amide without significant further conversion to the carboxylic acid. chemistrysteps.com However, more commonly, the reaction is driven to completion to form the corresponding carboxylic acid. The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. libretexts.orglumenlearning.com In contrast, base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. libretexts.org

While the conversion of nitriles to amides is generally considered a hydrolytic process, it has also been shown that certain enzymes, like cytochrome P450, can mediate this transformation through an oxidative pathway. nih.gov

Table 4: Cyano Group Hydrolysis Products

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| Mild acid/base, controlled temperature | 4-bromo-3-carbamoylbenzamide | 4-bromo-3-carbamoylbenzamide |

Reduction to Amines

The cyano group can be readily reduced to a primary amine (aminomethyl group). A variety of reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for reducing nitriles to primary amines. libretexts.orgresearchgate.net The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Other methods include catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C), often under pressure. researchgate.net More recently, reagents such as diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride have been shown to effectively reduce a wide range of nitriles to primary amines in high yields. nih.govorganic-chemistry.org This method is notable for its tolerance of other functional groups, such as unconjugated alkenes and alkynes. nih.govresearchgate.net The reduction of the cyano group in this compound would yield (5-(aminomethyl)-2-bromophenyl)methanamide.

Table 5: Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Highly reactive, reduces many other functional groups. libretexts.orgresearchgate.net |

| H₂ / Raney Ni or Pd/C | Hydrogen pressure, various solvents | Can sometimes affect other reducible groups. researchgate.net |

Conversion to Amidoxime Derivatives

Amidoximes are functional groups synthesized from nitriles. The conversion of the cyano group in this compound to an amidoxime derivative involves a reaction with hydroxylamine (NH₂OH). This reaction is a nucleophilic addition to the carbon-nitrogen triple bond of the nitrile.

The general process involves the addition of hydroxylamine to the nitrile, followed by proton transfers, to yield the N'-hydroxycarbamimidamide, commonly known as an amidoxime. This functional group is a valuable precursor in medicinal chemistry, particularly for the synthesis of various heterocyclic compounds like 1,2,4-oxadiazoles. The resulting amidoxime from this compound would be 2-bromo-N'-hydroxy-5-carbamimidoylbenzamide.

Table 6: Synthesis of Amidoxime

| Reactant | Reagent | Product Functional Group | General Application |

|---|

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound from its precursors, such as 2-bromo-5-cyanobenzoic acid or its corresponding methyl ester, hinges on the careful optimization of several reaction parameters. These include the choice of catalyst, the design of ligands, the selection of an appropriate solvent system, and the potential application of continuous flow processes.

Catalyst Systems and Ligand Design

The amidation of carboxylic acids or their esters is a cornerstone of organic synthesis, and catalytic methods are central to achieving high efficiency and selectivity. While specific catalyst systems for the direct synthesis of this compound are not extensively detailed in publicly available literature, general principles of catalytic amidation provide a framework for understanding potential synthetic routes.

Commonly, the formation of the amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. This can be achieved through various catalytic systems. For instance, boronic acid derivatives have been identified as effective catalysts for direct amidation reactions. These catalysts are thought to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. The choice of ligands, in cases where transition metal catalysts are employed, is crucial for modulating the catalyst's activity and stability. However, for direct amidations, organocatalysts are often preferred to avoid metal contamination in the final product.

In a hypothetical optimized process for the synthesis of this compound from 2-bromo-5-cyanobenzoic acid and an ammonia source, a catalyst screen would be the initial step. This would likely involve evaluating a range of Lewis acidic catalysts.

Table 1: Hypothetical Catalyst Screen for the Synthesis of this compound

| Catalyst | Ligand (if applicable) | Solvent | Temperature (°C) | Yield (%) |

| Boronic Acid Derivative A | - | Toluene | 110 | 85 |

| Zirconium(IV) Chloride | - | Acetonitrile | 80 | 78 |

| Titanium(IV) Isopropoxide | - | Tetrahydrofuran | 65 | 72 |

| Palladium(II) Acetate | Triphenylphosphine | 1,4-Dioxane | 100 | 65 |

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. In the synthesis of this compound, the solvent must be capable of dissolving the starting materials and intermediates, while also being compatible with the chosen catalyst system. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics.

Aprotic solvents such as toluene, acetonitrile, and tetrahydrofuran (THF) are commonly employed in amidation reactions. The selection of the optimal solvent would depend on the specific reaction conditions and the nature of the reactants and catalyst. For instance, a non-polar solvent like toluene might be preferred for reactions that proceed through a non-polar transition state, while a more polar solvent like acetonitrile could be beneficial for reactions involving charged intermediates.

Table 2: Hypothetical Solvent Screen for the Synthesis of this compound

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

| Toluene | 2.4 | 12 | 85 |

| Acetonitrile | 37.5 | 8 | 88 |

| Tetrahydrofuran | 7.6 | 10 | 82 |

| 1,4-Dioxane | 2.2 | 14 | 75 |

This table presents a hypothetical scenario, as specific experimental data for the synthesis of this compound is not available in the reviewed literature.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.org This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. nih.gov

The synthesis of amides has been successfully demonstrated in continuous flow systems. rsc.org These processes often involve pumping streams of the carboxylic acid (or its activated derivative) and the amine through a heated reactor, sometimes packed with a solid-supported catalyst or reagent. rsc.org The short residence times and precise control over reaction parameters in a flow reactor can lead to significant process intensification. nih.gov

For the synthesis of this compound, a continuous flow setup could involve the reaction of 2-bromo-5-cyanobenzoyl chloride with a solution of ammonia in a suitable solvent. The use of a flow reactor would allow for rapid optimization of reaction conditions such as temperature, pressure, and stoichiometry, leading to a more efficient and scalable process.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for the development of sustainable and environmentally friendly chemical processes. walisongo.ac.id In the context of this compound synthesis, several of the twelve principles of green chemistry can be applied to minimize the environmental impact of the manufacturing process.

Prevention of Waste: The primary goal is to design a synthetic route that generates minimal waste. This can be achieved by maximizing atom economy and avoiding the use of stoichiometric reagents. whiterose.ac.uk

Atom Economy: A synthetic method should be designed to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk Direct catalytic amidation of 2-bromo-5-cyanobenzoic acid with ammonia would have a high atom economy, as the only byproduct is water.

Use of Safer Solvents and Auxiliaries: The selection of solvents should prioritize those with low toxicity, low environmental impact, and high recyclability. walisongo.ac.id

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents from both an economic and environmental perspective. whiterose.ac.uk

To quantify the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). walisongo.ac.idwhiterose.ac.uk

Table 3: Hypothetical Green Chemistry Metrics for Different Synthetic Routes to this compound

| Synthetic Route | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity (kg waste/kg product) |

| From 2-bromo-5-cyanobenzoyl chloride | ~92% | ~75% | ~15 |

| Catalytic amidation of 2-bromo-5-cyanobenzoic acid | ~96% | ~85% | ~8 |

The data presented in this table is illustrative and intended to highlight the potential benefits of applying green chemistry principles. Actual values would depend on the specific experimental conditions and the efficiency of the process.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 2-Bromo-5-cyanobenzamide is expected to reveal three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo, cyano, and carboxamide substituents. The electron-withdrawing nature of the cyano and carboxamide groups, along with the inductive effect of the bromine atom, will generally shift the signals of the aromatic protons downfield.

The splitting pattern, or multiplicity, of each signal, governed by spin-spin coupling with neighboring protons, is crucial for assigning each proton to its specific position on the ring.

H-3: This proton is ortho to the bromine atom and meta to the carboxamide group. It is expected to appear as a doublet, coupled to H-4.

H-4: This proton is situated between H-3 and H-6 and would therefore be expected to appear as a doublet of doublets, showing coupling to both adjacent protons.

H-6: This proton is ortho to the cyano group and meta to the bromine atom. It is anticipated to be the most downfield of the aromatic protons and should appear as a doublet, coupled to H-4.

The two protons of the amide group (-CONH₂) may appear as one or two broad singlets, depending on the solvent and temperature, due to quadrupole broadening from the nitrogen atom and potential for restricted rotation around the C-N bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 |

| H-4 | 7.6 - 7.8 | Doublet of Doublets (dd) | ~8.0, ~2.0 |

| H-6 | 8.1 - 8.3 | Doublet (d) | ~2.0 |

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Skeletal Determination

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-140 ppm). The carbon atom attached to the bromine (C-2) will be influenced by the heavy atom effect. The carbons attached to the electron-withdrawing cyano (C-5) and carboxamide (C-1) groups will be shifted downfield.

Cyano Carbon (C≡N): The carbon of the nitrile group typically appears in a distinct region around 115-120 ppm.

Carboxamide Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded and will appear significantly downfield, typically in the range of 165-170 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CONH₂) | 135 - 140 |

| C-2 (-Br) | 120 - 125 |

| C-3 | 130 - 135 |

| C-4 | 128 - 133 |

| C-5 (-CN) | 110 - 115 |

| C-6 | 133 - 138 |

| -C≡N | 117 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-coupled. For this compound, this would confirm the connectivity between H-3 and H-4, and between H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of each protonated aromatic carbon by correlating the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations from H-4 to C-2, C-6, and the cyano carbon would be expected. H-6 would show a correlation to the carboxamide carbonyl carbon (C-1). These correlations would firmly establish the substitution pattern on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The amide N-H bonds would give rise to one or two sharp peaks in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C≡N Stretching: A sharp, intense absorption for the nitrile group is expected in the 2220-2260 cm⁻¹ region.

C=O Stretching: The amide carbonyl (Amide I band) would produce a very strong, sharp peak around 1650-1680 cm⁻¹.

N-H Bending: The amide N-H bend (Amide II band) would be visible near 1600-1640 cm⁻¹.

C-Br Stretching: The C-Br stretch would appear in the fingerprint region, typically between 500-650 cm⁻¹.

Raman spectroscopy would also detect these functional groups, often with different relative intensities. For example, the symmetric C≡N stretch is often strong in the Raman spectrum.

Table 3: Key Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (-CONH₂) | 3200 - 3400 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C≡N Stretch | Nitrile (-CN) | 2220 - 2260 | Strong, Sharp |

| C=O Stretch | Amide (-CONH₂) | 1650 - 1680 | Very Strong |

| N-H Bend | Amide (-CONH₂) | 1600 - 1640 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is used to determine the exact mass of the parent molecule with high precision, which allows for the unambiguous determination of its molecular formula. For this compound (C₈H₅BrN₂O), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with a two mass unit difference and nearly equal intensity.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would likely involve the loss of the amide group, the bromine atom, or the cyano group, leading to the formation of characteristic fragment ions.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Predicted Exact Mass [M]⁺ | Isotopic Pattern |

|---|---|---|---|

| Molecular Ion | C₈H₅⁷⁹BrN₂O | 223.9585 | Characteristic M⁺, M+2⁺ peaks |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated system.

For this compound, the UV-Vis spectrum is expected to reveal absorption bands corresponding to π → π* and n → π* electronic transitions. The benzamide (B126) moiety contains a benzene ring, a carbonyl group (C=O), and an amino group (-NH2), all of which possess π electrons and non-bonding (n) electrons. The bromine and cyano substituents on the benzene ring can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. The extent of conjugation in the molecule significantly affects the energy gap between these orbitals. The n → π* transitions, usually of lower intensity, involve the promotion of non-bonding electrons, such as those on the oxygen atom of the carbonyl group and the nitrogen atom of the amide, to antibonding π* orbitals.

A detailed analysis of the UV-Vis spectrum of this compound would provide crucial information on its electronic properties. The position and intensity of the absorption maxima can be correlated with the electronic effects of the bromo and cyano substituents on the benzamide core. This data is essential for understanding the molecule's photophysical behavior and for purity assessment, as impurities with different chromophores would lead to extraneous absorption bands.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Expected Intensity |

| π → π | π (aromatic ring, C=O) → π | 200 - 300 | High |

| n → π | n (C=O, -NH2) → π | 280 - 400 | Low |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's chemical and physical properties.

A single-crystal X-ray diffraction study of this compound would yield an unambiguous determination of its molecular structure in the solid state. The resulting crystallographic data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice), the space group (the symmetry of the crystal), and the precise coordinates of each atom in the molecule.

This detailed structural information is invaluable for confirming the connectivity of the atoms as predicted by other spectroscopic methods and for analyzing the conformational preferences of the molecule. Furthermore, the analysis of the crystal packing can reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound.

While a specific crystal structure for this compound is not publicly available in comprehensive detail, the Cambridge Structural Database (CSD) contains a vast repository of crystallographic data for organic compounds. A search for related structures, such as other substituted benzamides, can provide insights into the expected structural features of this compound. For instance, the planarity of the benzamide group and the orientation of the substituents can be inferred from analogous structures.

Interactive Data Table: Representative Crystallographic Parameters for a Substituted Benzamide

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry of the crystal structure | P2₁/c |

| a (Å) | Unit cell dimension | 10.123 |

| b (Å) | Unit cell dimension | 5.432 |

| c (Å) | Unit cell dimension | 15.678 |

| α (°) | Unit cell angle | 90 |

| β (°) | Unit cell angle | 105.45 |

| γ (°) | Unit cell angle | 90 |

| V (ų) | Volume of the unit cell | 829.1 |

| Z | Number of molecules in the unit cell | 4 |

Note: The values in this table are for a representative substituted benzamide and are for illustrative purposes only. The actual crystallographic data for this compound would need to be determined experimentally.

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 5 Cyanobenzamide

Elucidation of Reaction Pathways and Transition States

Detailed experimental studies, such as isotopic labeling, crossover experiments, and the isolation or spectroscopic detection of intermediates, would be required to definitively elucidate the reaction pathways involving 2-Bromo-5-cyanobenzamide. Such studies would aim to distinguish between different possible mechanisms, for instance, in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The identification and characterization of transition states are crucial for a deep understanding of reaction mechanisms. While direct experimental observation of transition states is challenging due to their fleeting nature, techniques like femtosecond spectroscopy can provide insights. More commonly, the structures and energies of transition states are inferred from kinetic data and computational modeling. For a hypothetical reaction, one could compare the energy barriers of different proposed transition states to determine the most likely reaction pathway.

Kinetic Studies and Reaction Rate Determination

To understand the dynamics of reactions involving this compound, comprehensive kinetic studies would be necessary. This would involve systematically varying the concentrations of reactants, catalysts, and other reaction components, as well as parameters like temperature and pressure, to determine the rate law of the reaction.

For a given reaction, the rate law is expressed as:

Rate = k[this compound]^x[Reactant A]^y[Catalyst]^z

Where:

k is the rate constant

x, y, and z represent the order of the reaction with respect to each species.

Determining these orders helps in understanding the molecularity of the rate-determining step. For example, a first-order dependence on this compound would suggest its unimolecular decomposition or its involvement in the rate-determining step with another species that is in large excess.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is critical in directing the outcome of chemical transformations of this compound. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the ligand on the palladium center can significantly influence the reaction's efficiency and selectivity (e.g., chemo-, regio-, and stereoselectivity).

Different catalysts can favor different reaction pathways, leading to the formation of distinct products. A systematic study would involve screening a variety of catalysts and reagents and analyzing the product distribution and reaction yield under standardized conditions. This would allow for the development of highly selective and efficient synthetic methods. The electronic and steric properties of both the substrate and the reagents play a crucial role in determining the reaction outcome.

Computational Mechanistic Modeling and Validation

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding reaction mechanisms. Such studies would involve mapping the potential energy surface of a reaction to identify reactants, intermediates, transition states, and products.

Key parameters that can be calculated include:

Activation Energies (ΔE‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reactions.

For example, a DFT study could compare the activation energies for different possible reaction pathways, thereby predicting the most favorable one. The calculated geometries of intermediates and transition states can provide valuable insights into the stereochemistry of the reaction. Validation of these computational models would ideally be achieved by comparing the predicted kinetic and thermodynamic data with experimental results.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on a reaction involving this compound.

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | 0.0 | C-Br: 1.92 |

| Transition State 1 | +25.3 | C-Br: 2.25, C-Nu: 2.50 |

| Intermediate | -5.2 | C-Nu: 1.45 |

| Transition State 2 | +15.8 | C-X: 2.10 |

| Products | -20.7 | C-Y: 1.40 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Computational and Theoretical Studies of 2 Bromo 5 Cyanobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a wealth of information about molecular geometry, stability, and reactivity can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.govaps.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. aps.org For 2-Bromo-5-cyanobenzamide, a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. nih.gov

Upon optimization, a range of electronic properties can be calculated to predict the molecule's behavior:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions of positive and negative potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the electronegative oxygen and nitrogen atoms would exhibit negative potential (red/yellow), while hydrogen atoms of the amide group would show positive potential (blue).

The following table illustrates the type of data that would be generated from a DFT analysis of this compound.

| Property | Predicted Value (Illustrative) | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 eV | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule arising from its charge distribution. |

| Total Energy | -2850 Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| Molecular Hardness (η) | 2.7 eV | Resistance to change in electron distribution or charge transfer. |

| Electronegativity (χ) | 4.5 eV | The power of the molecule to attract electrons to itself. |

Note: The values in this table are illustrative and represent typical results for a molecule of this nature, pending specific experimental or computational verification.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for certain properties.

For this compound, these high-accuracy calculations could be employed to:

Refine the optimized geometry and vibrational frequencies.

Calculate highly accurate interaction energies with other molecules or ions.

Determine excited-state properties with greater precision, which is important for understanding the molecule's response to light (photochemistry).

Due to their computational cost, ab initio methods are often used to benchmark the results obtained from more efficient DFT calculations for a specific class of molecules.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.govdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in different environments (e.g., in a solvent like water or interacting with a protein). frontiersin.org

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The amide group can rotate relative to the benzene (B151609) ring. MD simulations can sample the different possible rotational conformations (rotamers) and determine their relative populations and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (like water), one can study how the solvent organizes around the solute and calculate the solvation free energy, which is critical for understanding its solubility and partitioning behavior.

Intermolecular Interactions: MD can model how multiple this compound molecules interact with each other in a condensed phase, providing insights into potential crystal packing arrangements or aggregation behavior.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein receptor. benthamscience.com If this compound were identified as a fragment or scaffold of interest, virtual screening could be used to find derivatives with improved properties. mdpi.com

The process typically involves:

Library Preparation: A large database of commercially available or synthetically accessible compounds is prepared in a 3D format.

Target-Based Screening: If the 3D structure of the target protein is known, molecular docking is used to predict the binding pose and affinity of each molecule in the library to the target's active site. Molecules are ranked based on their docking scores.

Ligand-Based Screening: If the target structure is unknown but other active molecules are, their properties can be used to build a model (a pharmacophore) that defines the essential features for activity. nih.gov This model is then used to search the library for molecules that match the pharmacophore. researchgate.net

This compound could serve as a starting point for designing a focused library of compounds where the bromo, cyano, or amide groups are systematically modified to explore their impact on binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are central to modern SAR analysis. dntb.gov.ua

A QSAR study involves building a mathematical model that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties (descriptors). For a series of derivatives of this compound, this would involve:

Data Set Preparation: A set of analogues with measured biological activity (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMFA or CoMSIA analyses).

Model Building: Statistical methods like partial least squares (PLS) are used to build a regression model linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

The resulting QSAR model can predict the activity of new, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates for synthesis and testing.

Predictive Modeling for Synthetic Accessibility and Reaction Outcomes

A crucial aspect of computational chemistry is not only designing molecules with desired properties but also ensuring they can be synthesized efficiently. Modern computational tools can now assist in this process.

Synthetic Accessibility Scoring: Algorithms can analyze a molecular structure and assign a "synthetic accessibility" (SA) score. This score is based on factors like molecular complexity, the presence of rare structural motifs, and a comparison to the structures of known, easily synthesized compounds. A molecule like this compound, being a relatively simple substituted benzene derivative, would likely receive a favorable (easy to synthesize) SA score.

Retrosynthesis Prediction: Sophisticated software can perform retrosynthesis in silico. synthiaonline.com By applying a vast database of known chemical reactions in reverse, these programs can propose one or more synthetic pathways to a target molecule, starting from commercially available precursors. synthiaonline.com This can help chemists devise novel and efficient routes to this compound or its derivatives.

Reaction Outcome Prediction: For a given set of reactants and conditions, computational models can predict the likely products and their yields. This can involve quantum chemical calculations of reaction pathways and transition states to determine kinetic and thermodynamic favorability, helping to optimize reaction conditions before they are attempted in the lab.

Applications in Chemical Biology and Medicinal Chemistry Research

Exploration as Negative Allosteric Modulators (NAMs) of Metabotropic Glutamate (B1630785) Receptors (mGluR5)

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system. nih.gov Dysregulation of mGluR5 signaling is implicated in various neurological and psychiatric disorders, including depression, anxiety, and Fragile X syndrome, making it an important therapeutic target. nih.gov Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, known as an allosteric site. nih.gov This binding event reduces the receptor's response to glutamate, offering a more nuanced modulation of signaling compared to direct antagonists. The aryl benzamide (B126) chemical class, to which 2-bromo-5-cyanobenzamide belongs, has been explored for its potential as mGluR5 NAMs. nih.gov

The design of mGluR5 NAMs based on the benzamide scaffold involves creating molecules that fit precisely within the allosteric binding pocket located in the receptor's seven-transmembrane (7TM) domain. researchgate.net Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in defining the key structural features required for potent inhibitory activity. nih.govnih.gov

For an aryl benzamide derivative, the key pharmacophoric elements include:

A Hydrogen Bond Donor/Acceptor Group: The primary amide (-CONH2) of the benzamide core is crucial, often forming hydrogen bonds with serine residues (e.g., Ser654, Ser969) within the binding pocket. nih.gov

A Central Aromatic Ring: The benzene (B151609) ring of the benzamide scaffold serves as the core, positioning the other functional groups correctly. The substitutions on this ring, such as the bromo and cyano groups in this compound, are critical for modulating properties like binding affinity, selectivity, and metabolic stability.

Hydrophobic and Aromatic Features: The allosteric site contains several hydrophobic and aromatic amino acid residues, such as Pro655, Tyr659, and Trp945. nih.gov Ligand design strategies aim to establish favorable hydrophobic and π–π stacking interactions with these residues to stabilize the ligand-receptor complex. nih.govnih.gov

Computational studies, including molecular docking and molecular dynamics simulations, suggest that these benzamide-based NAMs stabilize the receptor in an inactive conformation. nih.govbohrium.com The specific positioning of substituents like the cyano group (a strong electron-withdrawing group) and the bromine atom can significantly influence the electronic distribution and steric profile of the molecule, thereby fine-tuning its interaction with the receptor.

To characterize the activity of newly designed mGluR5 NAMs, a series of in vitro assays are employed. These assays are designed to measure the ligand's ability to bind to the receptor and to inhibit its function in a cellular context.

Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of a test compound for the mGluR5 allosteric site. These experiments typically involve using a known radiolabeled mGluR5 NAM, such as [³H]MPEP, and measuring the ability of the test compound to displace it. The results are expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Functional Assays: Functional assays measure the downstream consequences of receptor activation. Since mGluR5 activation leads to an increase in intracellular calcium ([Ca²⁺]i) levels via the Gq signaling pathway, calcium mobilization assays are a primary method for assessing NAM activity. acs.org In these assays, cells expressing mGluR5 are loaded with a calcium-sensitive dye. The ability of a NAM to inhibit the calcium influx induced by glutamate or a specific agonist is quantified to determine its potency, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the maximal response).

The following table illustrates the type of data generated from such in vitro assays for representative mGluR5 NAMs from the broader class of allosteric modulators.

| Compound Example | Assay Type | Target | Endpoint | Result |

| MPEP | Radioligand Binding | Human mGluR5 | Ki | 12 nM |

| Fenobam | Radioligand Binding | Rat mGluR5 | Ki | 63 nM |

| Basimglurant | Functional Assay ([Ca²⁺]i) | Human mGluR5 | IC₅₀ | 2.9 nM |

| Mavoglurant | Functional Assay ([Ca²⁺]i) | Human mGluR5 | IC₅₀ | 31 nM |

This table contains representative data for known mGluR5 NAMs to illustrate typical assay results and does not represent data for this compound itself.

Promising mGluR5 NAMs identified through in vitro screening are advanced to preclinical studies using animal models of human neurological and psychiatric disorders. These studies are essential for evaluating a compound's in vivo efficacy and its potential as a therapeutic agent. For instance, mGluR5 NAMs have shown positive effects in rodent models predictive of anxiolytic and antipsychotic activity. nih.gov Anxiolytic-like effects are often assessed using tests such as the elevated plus-maze and light-dark box test, where the compound is expected to increase exploratory behavior in anxiety-provoking environments. nih.gov These preclinical evaluations are critical for determining whether the high potency and selectivity observed in vitro translate to a desirable therapeutic effect in a complex living system.

Role in Targeted Protein Degradation Research (PROTACs)

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic strategy that hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. nih.govrsc.org A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govresearchgate.net The benzamide scaffold, including derivatives structurally related to this compound, has been investigated in the design of ligands for E3 ligases.

The von Hippel-Lindau (VHL) protein is a component of the CRL2^VHL^ E3 ubiquitin ligase complex. nih.gov It is one of the most widely used E3 ligases in PROTAC design. VHL ligands used in PROTACs are typically small molecules designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein, the natural substrate of VHL.

The design of small-molecule VHL ligands often starts from a hydroxyproline (B1673980) core, which is central to the HIF-1α interaction. However, fragment-based screening and structure-based design have led to the discovery of non-peptidic ligands. Studies have shown that benzamide derivatives can serve as effective VHL ligands. For example, research into a series of benzamide derivatives revealed that compounds with electron-withdrawing groups, such as a cyano group, could achieve improved binding affinity. [3 from first search] Specifically, a 3-cyanobenzamide (B1293667) derivative was identified as a micromolar binder to the VHL complex.

In this context, a scaffold like this compound provides a valuable starting point. The cyano group at the 5-position (meta to the amide) is an electron-withdrawing feature known to be favorable for VHL binding. The amide group can form key hydrogen bonds within the VHL binding pocket, while the bromo-substituted phenyl ring can be modified to serve as the attachment point for the linker that connects to the target protein ligand. The rational design of these ligands is heavily reliant on co-crystal structures of ligands bound to the VHL complex, which reveal the precise interactions needed for high-affinity binding. dundee.ac.uk

Confirming the mechanism of action of a VHL-based PROTAC requires a suite of specialized in vitro assays to demonstrate each step of the degradation process.

Target Engagement Assays: These assays confirm that the VHL ligand component of the PROTAC binds to VHL. This can be measured using biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine binding affinity (K_D_).

Ternary Complex Formation Assays: A crucial step for PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase (VHL). This can be assessed using techniques such as in vitro pull-down assays, where tagged versions of the proteins are used to isolate the complex for detection by Western blot. springernature.com

Ubiquitination Assays: These cell-free assays directly measure the transfer of ubiquitin to the target protein. They typically involve combining the purified target protein, the VHL complex, E1 and E2 enzymes, ubiquitin, ATP, and the PROTAC. The ubiquitination of the target protein is then visualized by Western blot, appearing as a ladder of higher molecular weight bands. researchgate.net

Cellular Degradation Assays: Ultimately, the PROTAC's effectiveness is determined by its ability to induce the degradation of the target protein in cells. This is commonly measured by treating cultured cells with the PROTAC and quantifying the remaining target protein levels over time using Western blot or mass spectrometry.

The table below summarizes the purpose of these key in vitro assays in PROTAC development.

| Assay Type | Purpose | Typical Endpoint |

| Isothermal Titration Calorimetry (ITC) | Measures binding affinity of the PROTAC's warhead to the VHL E3 ligase. | Dissociation Constant (K_D) |

| Ternary Complex Pull-Down | Confirms the PROTAC-induced formation of the Target-PROTAC-VHL complex. | Detection of complex components via Western Blot. |

| In Vitro Ubiquitination Assay | Demonstrates that the recruited VHL can ubiquitinate the target protein. | Visualization of poly-ubiquitinated target protein. |

| Cellular Degradation Assay | Quantifies the reduction of target protein levels in a cellular environment. | DC₅₀ (concentration for 50% degradation) and D_max_ (maximum degradation). |

Investigation as Potential Antimicrobial Agents (in vitro)

The benzamide scaffold is a prominent feature in many pharmacologically active molecules. As a class, benzamide derivatives have been the subject of extensive research for their potential therapeutic applications, including antimicrobial effects. nanobioletters.com The investigation into these compounds involves in vitro screening against various pathogens to determine their efficacy and spectrum of activity. While the broader class of benzamides is of interest, specific data on this compound itself is limited in the scientific literature.

In Vitro Efficacy Against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

The evaluation of novel compounds against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria is a standard primary step in antimicrobial research. These two species represent common and clinically significant pathogens. Substituted benzamide derivatives have demonstrated a range of activities against these bacteria. nanobioletters.com For instance, certain novel N-benzamide derivatives have been synthesized and tested, showing varied zones of inhibition and Minimum Inhibitory Concentration (MIC) values against strains like E. coli and Bacillus subtilis. nanobioletters.com However, specific studies detailing the in vitro efficacy of this compound against S. aureus and E. coli are not extensively documented in available research. The antimicrobial potential of such compounds often depends on the specific substitution patterns on the aromatic ring, which influence factors like cell wall penetration and interaction with bacterial targets. nanobioletters.com

In Vitro Efficacy Against Fungal Pathogens (e.g., Candida albicans)

Candida albicans is a prevalent opportunistic fungal pathogen, and the search for new antifungal agents is a critical area of medicinal chemistry. Research has been conducted on various amide-containing compounds for their anti-Candida activity. nih.govmdpi.com For example, studies on 2-bromo-N-phenylacetamide, a structurally related bromo-amide, showed antifungal activity against Candida glabrata, another clinically relevant species. researchgate.net Similarly, certain benzenesulphonamide derivatives bearing carboxamide functionality have been tested against C. albicans. nih.gov Despite the interest in related structures, specific in vitro efficacy data for this compound against Candida albicans is not prominently available in the reviewed scientific literature.

Mechanistic Insights into Antimicrobial Activity (in vitro)

Understanding the mechanism of action is crucial for the development of any antimicrobial agent. Generally, antibacterial compounds can function through several primary mechanisms, including the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid or protein synthesis, and modulation of essential metabolic pathways. mdpi.com For instance, some compounds exert their effect by causing morphological changes to the bacterial cell surface, leading to membrane rupture or deformation. mdpi.com Another potential mechanism involves the inhibition of key bacterial enzymes, such as glucosamine-6-phosphate synthase, which is vital for cell wall biosynthesis. nih.gov

Antifungal mechanisms can include the disruption of the fungal cell membrane, often by interfering with ergosterol (B1671047) synthesis, or by inhibiting cell wall synthesis. nih.gov While these are established mechanisms for various antimicrobial agents, the specific molecular interactions and pathways through which this compound might exert any antimicrobial effects have not been elucidated in vitro.

Design and Synthesis of Derivatives for Enhanced Biological Activity and Selectivity

The modification of a lead compound is a common strategy in medicinal chemistry to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. Starting from a core structure like a substituted benzamide, derivatives can be designed by introducing various functional groups. This approach has been applied to create novel compounds with potential pesticidal and antimicrobial activities. mdpi.com

For example, a synthetic pathway starting with a related precursor, methyl 2-chloro-5-cyanobenzoate, has been used to create a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety. mdpi.com The synthesis involved steps such as cyanation, cyclization, and aminolysis to yield the final target compounds. mdpi.com These derivatives were then subjected to bioassays to determine their fungicidal and insecticidal properties. mdpi.com This process illustrates how a cyanobenzamide-related core can be chemically elaborated to generate a library of new molecules for biological screening. The results of such studies can provide structure-activity relationships (SAR), guiding further design to amplify desired effects and minimize off-target interactions.

Below is a table summarizing the reported activity of synthesized derivatives from a related precursor.

| Derivative Class | Target Organism/Assay | Reported Activity |

| Pyridine-linked 1,2,4-oxadiazole Benzamides | Mosquito Larvae | Compound 7a showed 100% larvicidal activity at 10 mg/L. mdpi.com |

| Pyridine-linked 1,2,4-oxadiazole Benzamides | Botrytis cinerea (Fungus) | Compound 7h exhibited 90.5% inhibitory activity at 50 mg/L, outperforming the reference fungicide fluxapyroxad (B1673505) (63.6%). mdpi.com |

| 2-Aminobenzamide (B116534) Derivatives | Aspergillus fumigatus (Fungus) | A synthesized 2-aminobenzamide derivative (Compound 5 ) showed excellent antifungal potential, reported as more potent than the standard drug. mdpi.com |

Potential in Advanced Materials and Catalysis

Utilization as Monomers or Precursors for Polymer Synthesis

While specific polymers derived directly from 2-Bromo-5-cyanobenzamide are not yet widely reported in the literature, its structure contains key functional groups that make it a viable candidate for polymerization. The presence of both a bromine atom and an amide group on the aromatic ring suggests its potential as a monomer in the synthesis of high-performance polymers like aromatic polyamides (aramids).

Aromatic polyamides are a class of polymers known for their exceptional thermal stability and mechanical strength. The synthesis of such polymers often involves the polycondensation of monomers containing amine and carboxylic acid (or acyl chloride) functionalities. Although this compound does not possess a free amine or carboxylic acid group for direct polyamidation, its bromo-substituent opens up possibilities for various coupling reactions that can lead to polymer formation. For instance, in a palladium-catalyzed carbonylation reaction, the bromo group could be converted to a carboxylic acid derivative, which could then react with a diamine to form a polyamide.

Furthermore, the bromo- and cyano- functionalities could be leveraged in the synthesis of other polymer architectures. The bromo- group can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds, potentially leading to the formation of conjugated polymers with interesting electronic and optical properties. The cyano group can also undergo various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine, which could then be utilized in subsequent polymerization steps. The synthesis of well-defined aromatic polyamides from chain-growth polycondensation has been demonstrated with other benzamide (B126) derivatives, suggesting a potential pathway for the polymerization of this compound. researchgate.net

The table below outlines the functional groups of this compound and their potential roles in polymerization reactions.

| Functional Group | Potential Polymerization Reaction | Resulting Polymer Type |

| Bromo Group | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) | Conjugated Polymers, Polyphenylenes |

| Nucleophilic aromatic substitution | Poly(ether amide)s | |

| Amide Group | Potential for hydrogen bonding, influencing polymer properties | Aromatic Polyamides (after modification) |

| Cyano Group | Hydrolysis to carboxylic acid for polyamidation | Polyamides |

| Reduction to amine for polyamidation | Polyamides |

Ligand Scaffolding for Homogeneous and Heterogeneous Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The performance of a metal-based catalyst is highly dependent on the nature of the ligands coordinating to the metal center. The structure of this compound, with its strategically positioned amide and cyano groups, presents an interesting scaffold for the design of new ligands for both homogeneous and heterogeneous catalysis.

The amide and cyano groups are known to coordinate with a variety of transition metals. The nitrogen and oxygen atoms of the amide group, as well as the nitrogen atom of the cyano group, can act as donor atoms, forming stable complexes with metal ions. The rigid aromatic backbone of this compound can provide a well-defined geometry to the resulting metal complex, which is crucial for controlling the selectivity of catalytic reactions.

While specific catalytic applications of this compound as a ligand are not yet extensively documented, the broader class of benzamide ligands has shown promise in various catalytic transformations. For example, metal complexes featuring benzamide-derived ligands have been investigated for their catalytic activity in cross-coupling reactions and oxidation reactions. The electronic properties of the benzamide ligand can be tuned by modifying the substituents on the aromatic ring, which in turn can influence the reactivity of the metal center.

The bromo-substituent on the this compound scaffold offers a handle for further functionalization. This allows for the attachment of the ligand to a solid support, such as silica (B1680970) or a polymer resin, which is a key step in the development of heterogeneous catalysts. Heterogeneous catalysts are advantageous for industrial applications as they can be easily separated from the reaction mixture and recycled.

The potential coordination modes of this compound with a metal center (M) are depicted in the table below.

| Coordinating Atoms | Potential Type of Ligand | Potential Catalytic Applications |

| Amide (N, O) and Cyano (N) | Tridentate | Cross-coupling, Oxidation, Reduction |

| Amide (O) and Cyano (N) | Bidentate | Polymerization, Asymmetric Synthesis |

| Cyano (N) | Monodentate | Hydroformylation, Carbonylation |

Applications in Agrochemical Research and Development

The benzamide scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this structural motif. epo.org Substituted benzamides have been shown to exhibit a wide range of biological activities, including herbicidal, insecticidal, and fungicidal properties. google.comgoogle.com This makes this compound and its derivatives interesting candidates for screening in agrochemical discovery programs.

The specific combination of substituents on the aromatic ring of this compound—a bromo group at the 2-position and a cyano group at the 5-position—could impart unique biological properties. Halogen atoms, such as bromine, are often incorporated into agrochemical structures to enhance their efficacy and metabolic stability. The cyano group can also contribute to the biological activity of a molecule.

While direct reports on the agrochemical activity of this compound are scarce, research on related structures provides valuable insights. For instance, various isoxazoline (B3343090) substituted benzamide derivatives have been patented for their insecticidal properties. google.com Furthermore, patents have been filed for novel benzamide compounds with herbicidal activity. epo.org The general structure-activity relationships established for these classes of compounds can guide the design and synthesis of new derivatives of this compound with potentially enhanced agrochemical profiles.

The table below summarizes the potential agrochemical applications of this compound based on the known activities of related compounds.

| Agrochemical Class | Rationale based on Structurally Related Compounds |

| Insecticide | The benzamide moiety is a key feature in several classes of insecticides, such as the isoxazoline substituted benzamides. google.com |

| Herbicide | Numerous patents describe the use of substituted benzamides as active ingredients in herbicidal formulations. epo.org |

| Fungicide | The benzamide scaffold is present in some fungicidal compounds, and the bromo and cyano groups could contribute to antifungal activity. |

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. researchgate.net Future research on 2-Bromo-5-cyanobenzamide will likely focus on developing more sustainable synthetic methodologies. Traditional amide synthesis often involves reagents with poor atom economy, and the development of catalytic methods that generate water as the only byproduct is a significant goal. walshmedicalmedia.com

Potential strategies for greener synthesis of this compound and its derivatives could include:

| Strategy | Description | Potential Benefit |

| Catalytic Amidation | Utilizing catalysts (e.g., boron-based or metal-based) to facilitate the amide bond formation under milder conditions. | Reduced energy consumption and avoidance of harsh reagents. |

| Alternative Solvents | Employing environmentally benign solvents such as water, ionic liquids, or supercritical fluids in place of volatile organic compounds. | Lower toxicity and reduced environmental pollution. walshmedicalmedia.com |

| Flow Chemistry | Performing the synthesis in continuous flow reactors, which can offer better control over reaction parameters, leading to higher yields and safety. | Enhanced efficiency, safety, and scalability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction times and reduce energy consumption compared to conventional heating. | Faster reactions and improved energy efficiency. guilan.ac.ir |

These approaches could significantly streamline the synthesis process, making it more economically viable and environmentally friendly.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new therapeutic agents. icontrolpollution.com These computational tools can be applied to this compound to explore its potential as a lead structure for new drugs.

Key applications of AI and ML in this context include:

Virtual Screening: AI algorithms can screen vast libraries of virtual compounds derived from the this compound scaffold to predict their binding affinity to various biological targets. This helps in prioritizing candidates for synthesis and experimental testing.

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. This allows for the early-stage filtering of compounds that are likely to fail in later development stages due to poor pharmacokinetic or safety profiles. icontrolpollution.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific properties like high potency and selectivity against a chosen biological target.

Retrosynthesis Planning: AI tools can propose efficient synthetic routes for novel, complex derivatives, saving significant time and resources in the laboratory.

By integrating AI and ML, researchers can navigate the vast chemical space around this compound more efficiently, increasing the probability of discovering novel drug candidates.